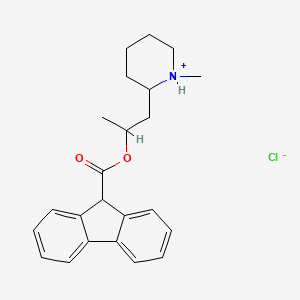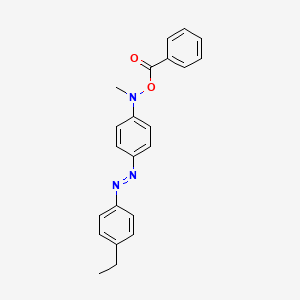
2,4,6-Tributylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tributylphenol is an organic compound belonging to the phenol family. It is characterized by the presence of three butyl groups attached to the benzene ring at positions 2, 4, and 6. This compound is known for its strong steric hindrance and weak acidic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Tributylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tributylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: The oxidation of this compound can yield the corresponding quinone derivatives.
Reduction: Reduction typically results in the formation of the corresponding tributylbenzene derivatives.
Substitution: Electrophilic substitution reactions can lead to the formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Tributylphenol has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It is used as a stabilizer and antioxidant in various chemical processes.
Biology: The compound is utilized in biological studies to investigate the effects of phenolic compounds on cellular processes.
Medicine: this compound has been explored for its potential therapeutic properties, including its antioxidant and anti-inflammatory effects.
Industry: It is employed as an additive in lubricants, plastics, and other industrial products to enhance their stability and performance.
Mecanismo De Acción
The mechanism by which 2,4,6-Tributylphenol exerts its effects involves its antioxidant properties. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage to cells and tissues. The molecular targets and pathways involved include various cellular signaling pathways related to oxidative stress and inflammation.
Comparación Con Compuestos Similares
2,6-Di-tert-butylphenol
Butylated hydroxytoluene (BHT)
2,4-Di-tert-butylphenol
Propiedades
Número CAS |
5857-00-1 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2,4,6-tributylphenol |
InChI |
InChI=1S/C18H30O/c1-4-7-10-15-13-16(11-8-5-2)18(19)17(14-15)12-9-6-3/h13-14,19H,4-12H2,1-3H3 |
Clave InChI |
KHWQFISNNNRGLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C(=C1)CCCC)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonic acid, 4-[[4-chloro-6-(1-methylethoxy)-1,3,5-triazin-2-yl]amino]-, monosodium salt](/img/structure/B15347058.png)











